molecular formula C21H27N5O4 B2457582 N-cyclohexyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941936-29-4

N-cyclohexyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2457582
CAS RN: 941936-29-4
M. Wt: 413.478
InChI Key: NTJUBPNHUZNHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a cyclohexyl group, and an imidazotriazine group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups and a large number of atoms. The imidazotriazine ring, in particular, would contribute to the complexity of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and cyclohexyl groups could influence its solubility, while the imidazotriazine ring could influence its stability .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been explored, involving aminolysis of activated acids and alkylation processes. The synthesized compounds have shown significant in vitro anticancer and antibacterial activity, with specific compounds demonstrating selective influence on non-small cell lung and CNS cancer cell lines, highlighting their potential in cancer research (Berest et al., 2011).

Antimicrobial Activity

A different study synthesized novel heterocyclic compounds incorporating antipyrine moiety, which were characterized and tested for antimicrobial activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Bondock et al., 2008). Another study reported the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on specific systems, which showed significant antimicrobial activity against tested organisms (Shams et al., 2011).

Insecticidal Assessment

The insecticidal potential of novel heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has been investigated. The study provides insights into the development of new insecticidal agents based on such chemical structures (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were being studied as a potential drug, future research could focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

N-cyclohexyl-2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-2-30-17-10-8-16(9-11-17)24-12-13-25-19(28)20(29)26(23-21(24)25)14-18(27)22-15-6-4-3-5-7-15/h8-11,15H,2-7,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJUBPNHUZNHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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